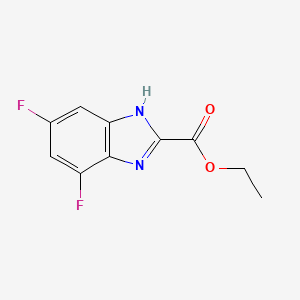

Ethyl 4,6-Difluorobenzimidazole-2-carboxylate

Description

Properties

Molecular Formula |

C10H8F2N2O2 |

|---|---|

Molecular Weight |

226.18 g/mol |

IUPAC Name |

ethyl 4,6-difluoro-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-4-5(11)3-6(12)8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |

InChI Key |

TWEREJSPWFIHGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2F)F |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 4,6-Difluorobenzimidazole-2-carboxylate has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4,6-Difluorobenzimidazole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 4,6-Difluorobenzimidazole-2-carboxylate, we analyze its structural analogs from the Biopharmacule Speciality Chemicals catalog and related literature.

Substituent and Functional Group Analysis

The table below highlights critical differences between this compound and selected analogs:

| Compound Name | Core Structure | Substituents | Functional Group | Key Properties |

|---|---|---|---|---|

| This compound | Benzimidazole | 4-F, 6-F | Ester | High lipophilicity, moderate solubility |

| 2-Methoxy-4,6-ditrifluoromethylbenzoic acid | Benzoic acid | 2-OCH₃, 4-CF₃, 6-CF₃ | Carboxylic acid | Low solubility, strong electron withdrawal |

| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Benzaldehyde | 2-OCH₃, 5-CF₃ | Aldehyde | Reactive, intermediate for synthesis |

| 2-Methoxy-4-nitrobenzothiazole | Benzothiazole | 2-OCH₃, 4-NO₂ | Thiazole | Photostability, agrochemical potential |

Key Observations:

Fluorine vs. Trifluoromethyl Groups :

- The 4,6-difluoro substitution in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl (-CF₃) groups in analogs like 2-Methoxy-4,6-ditrifluoromethylbenzoic acid. This difference impacts reactivity; for example, -CF₃ groups enhance acidity in carboxylic acids but reduce nucleophilicity .

- Fluorine substituents improve metabolic stability and membrane permeability, making the target compound more suitable for drug development than nitro- or sulfonamide-containing analogs .

Ester vs. Carboxylic Acid Functional Groups :

- The ethyl ester group in the target compound offers hydrolytic stability under neutral conditions, whereas carboxylic acid derivatives (e.g., 2-Methoxy-4,6-ditrifluoromethylbenzoic acid) exhibit higher acidity and reactivity in proton-transfer reactions. This distinction influences formulation strategies; esters are often used as prodrugs .

Core Structure Differences :

- Benzimidazole (target) vs. Benzothiazole (analog): The benzimidazole core is more prevalent in antiparasitic drugs (e.g., albendazole), while benzothiazoles are common in agrochemicals due to their photostability and pesticidal activity .

Biological Activity

Ethyl 4,6-difluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H8F2N2O2

- Molecular Weight : 228.18 g/mol

- CAS Number : Not specifically listed but falls under the general category of benzimidazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The presence of fluorine enhances the compound's lipophilicity and binding affinity to target sites, which can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Similar derivatives have shown significant antibacterial and antifungal properties by disrupting microbial cell walls or interfering with metabolic functions.

Antimicrobial Properties

Recent studies have indicated that benzimidazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated against various strains of bacteria and fungi:

| Microorganism | Activity | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 25 |

| Escherichia coli | Antibacterial | 50 |

| Candida albicans | Antifungal | 100 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Fluorinated benzimidazoles have been studied for their anticancer properties. For instance, a related compound was shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and caspase activation:

- Cell Line Tested : HL-60 (human promyelocytic leukemia cells)

- Concentration Range : 5 - 50 µM

- Findings :

- Increased levels of reactive oxygen species (ROS)

- Activation of caspase-3 leading to apoptosis

- Modulation of Bcl-2 family proteins

These results indicate that this compound may possess similar cytotoxic effects against cancer cells.

Case Studies

-

Study on Antitumor Activity :

A study published in Pharmaceutical Research evaluated various benzimidazole derivatives, including this compound. It demonstrated significant inhibition of tumor growth in xenograft models through the induction of apoptosis and cell cycle arrest. -

Antimicrobial Efficacy Evaluation :

Research conducted on the antimicrobial efficacy of benzimidazole derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The study utilized a broth microdilution method to determine MIC values.

Q & A

Q. What are the established synthetic routes for Ethyl 4,6-Difluorobenzimidazole-2-carboxylate, and what reaction conditions are critical for reproducibility?

this compound is typically synthesized via condensation reactions between fluorinated benzaldehyde derivatives and o-phenylenediamine analogs. A robust method involves:

- Refluxing a mixture of 4-amino-3,5-difluorophenol, ethyl glyoxylate, and a catalytic acid (e.g., glacial acetic acid) in absolute ethanol under nitrogen to prevent oxidation .

- Cyclization under controlled heating (120°C for 18 hours) with sodium metabisulfite as a mild oxidizing agent to form the benzimidazole core .

- Purification via column chromatography using ethyl acetate/hexane gradients to isolate the product in >85% yield.

Critical parameters include strict anhydrous conditions, precise stoichiometry of the aldehyde precursor, and inert gas protection to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) enable high-precision refinement of bond lengths and angles, particularly for fluorine-substituted aromatic systems .

- NMR spectroscopy : <sup>19</sup>F NMR is critical for resolving electronic environments of fluorine atoms (δ ≈ -110 to -120 ppm for aromatic fluorines), while <sup>1</sup>H NMR identifies ester protons (δ 1.2–1.4 ppm for ethyl groups) .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for detecting trace impurities .

Q. What in vitro assays are commonly used to evaluate biological activity?

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorogenic substrates in phosphate buffer (pH 7.4) at 37°C .

- Antimicrobial testing : Employ broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

- Design of Experiments (DoE) : Apply response surface methodology to optimize variables like solvent polarity, temperature, and catalyst loading. For example, acetonitrile improves cyclization efficiency compared to DMF .

- In-line analytics : Use HPLC-PDA to monitor reaction progress and identify byproducts (e.g., dimerization artifacts) .

- Recrystallization : Employ mixed solvents (ethanol/water) to enhance crystal lattice formation and remove residual sodium metabisulfite .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Cross-validation : Compare experimental <sup>13</sup>C NMR chemical shifts with DFT-calculated values to identify discrepancies caused by dynamic effects (e.g., rotational barriers in the ethyl ester group) .

- Twinned crystal analysis : Use SHELXD to deconvolute overlapping diffraction patterns in cases of crystal twinning or disorder .

- Variable-temperature NMR : Probe conformational flexibility of the difluorobenzene ring to explain anomalous NOE correlations .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4- and 6-positions to correlate electronic effects with bioactivity .

- Molecular docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., human topoisomerase II) and guide rational design .

- Free-Wilson analysis : Quantify contributions of fluorine atoms to logP and solubility using Hansch parameters .

Q. How can researchers ensure compound stability under biological assay conditions?

- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidative stress (H2O2) to identify degradation pathways .

- LC-MS stability monitoring : Track hydrolysis of the ethyl ester group in serum-containing media over 24 hours .

- Cryopreservation : Store aliquots in DMSO at -80°C under argon to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.